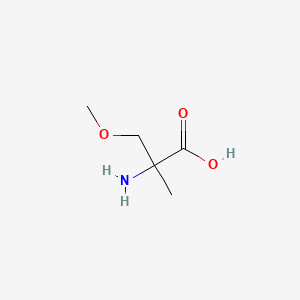

2-Amino-3-methoxy-2-methylpropanoic acid

Description

Significance of Alpha-Methylated Alpha-Amino Acids in Contemporary Organic Chemistry

Alpha-methylated alpha-amino acids are a class of amino acids in which the hydrogen atom on the alpha-carbon is replaced by a methyl group. This seemingly minor modification has profound implications for the properties of peptides and other molecules into which they are incorporated. The presence of the alpha-methyl group introduces steric hindrance, which provides several key benefits in the design of bioactive molecules and peptidomimetics.

One of the primary advantages is the enhanced stability of the resulting peptides. The methyl group helps to suppress the cleavage of peptide bonds by proteolytic enzymes, thereby increasing the in vivo half-life of peptide-based drugs. enamine.net Furthermore, alpha-methylation restricts the conformational flexibility of the peptide backbone. acs.org This reduction in variability can lock the peptide into its biologically active conformation, leading to higher potency and selectivity for its target receptor or enzyme. acs.org These constrained building blocks are instrumental in stabilizing structures that might otherwise be labile. enamine.net The strategic incorporation of alpha-methylated amino acids is a widely used tactic in modern drug design to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides. enamine.netacs.org

Overview of 2-Amino-3-methoxy-2-methylpropanoic acid within Non-Proteinogenic Amino Acid Classification

Amino acids are broadly categorized into two groups: proteinogenic and non-proteinogenic. The 20 proteinogenic amino acids are those encoded by the standard genetic code and are the fundamental building blocks of proteins in all living organisms. In contrast, non-proteinogenic amino acids are all other amino acids that are not found in proteins. This diverse group includes hundreds of compounds that can be natural or synthetic.

This compound falls squarely into the classification of a non-proteinogenic amino acid. It is a synthetic compound, created for specific research and development purposes. Structurally, it can be considered a derivative of the amino acid serine. medchemexpress.commedchemexpress.com Its key features include:

An alpha-amino acid core structure.

An alpha-methyl group , which places it in the significant category of alpha-methylated amino acids.

A methoxy (B1213986) group in the side chain, which differentiates it from more common amino acids and can influence properties such as polarity and hydrogen bonding capacity.

Historical Context and Evolution of Research on This Specific Compound

Specific historical details regarding the initial synthesis and discovery of this compound are not extensively documented in widely available literature. Research into such highly specialized, non-proteinogenic amino acids is typically driven by the practical demands of synthetic projects, particularly in the pharmaceutical industry. The development of novel amino acid derivatives is often pursued to create unique building blocks for constructing new chemical entities with desired biological activities.

The evolution of research on this compound is therefore closely tied to the broader progress in the field of medicinal chemistry and peptide science. The increasing sophistication of synthetic methodologies has allowed chemists to design and create a vast library of custom amino acids. The interest in molecules like this compound has grown in parallel with the strategic shift towards creating more stable and conformationally constrained peptides and peptidomimetics for therapeutic use. acs.org

Stereochemical Considerations and Enantiomeric Forms of this compound

A critical aspect of the chemistry of this compound is its stereochemistry. The alpha-carbon atom of this molecule is a chiral center because it is bonded to four different substituent groups:

An amino group (-NH₂)

A carboxyl group (-COOH)

A methyl group (-CH₃)

A methoxymethyl group (-CH₂OCH₃)

Due to this chirality, the compound exists as a pair of enantiomers: (R)-2-Amino-3-methoxy-2-methylpropanoic acid and (S)-2-Amino-3-methoxy-2-methylpropanoic acid. These two molecules are non-superimposable mirror images of each other. In the context of biochemistry and pharmacology, it is well-established that different enantiomers of a chiral molecule can exhibit markedly different biological activities.

Therefore, the synthesis of this compound for research, particularly for biological applications, often requires enantioselective methods to produce a single, optically pure enantiomer. acs.org The ability to control the absolute configuration at the alpha-carbon is essential for creating molecules with precise three-dimensional structures needed for specific molecular interactions. rsc.org

Compound Data

Below are tables detailing the basic chemical properties of this compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO₃ uni.lu |

| Molar Mass | 133.15 g/mol |

| CAS Number | 64298-94-8 |

| Canonical SMILES | CC(COC)(C(=O)O)N uni.lu |

| InChI Key | POCBCUUEAYQHQO-UHFFFAOYSA-N uni.lu |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-2-Amino-3-methoxy-2-methylpropanoic acid |

| (S)-2-Amino-3-methoxy-2-methylpropanoic acid |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methoxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-5(6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCBCUUEAYQHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 Methoxy 2 Methylpropanoic Acid and Its Stereoisomers

De Novo Synthetic Strategies

De novo approaches construct the amino acid backbone and introduce the necessary functional groups and stereocenters in a controlled sequence. These methods offer high flexibility in introducing structural diversity.

The creation of enantiopure forms of 2-amino-3-methoxy-2-methylpropanoic acid often relies on the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, after which they are removed.

One of the most effective strategies involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, the Schöllkopf bis-lactim ether system, derived from a chiral amino acid like valine, can be deprotonated to form a chiral nucleophile. Subsequent reaction with an electrophile, followed by acidic hydrolysis, yields the desired α-amino acid in high enantiomeric purity. lmaleidykla.lt In the context of the target molecule, this would involve a two-step alkylation: first with a methoxymethyl electrophile (e.g., methoxymethyl chloride) and then with a methylating agent (e.g., methyl iodide), or vice versa, on the lithiated Schöllkopf auxiliary. lmaleidykla.lt The steric hindrance imposed by the auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. lmaleidykla.lt

Another widely used approach employs Evans oxazolidinone auxiliaries. An N-acylated oxazolidinone can be converted into its enolate, which then undergoes diastereoselective alkylation. This method is highly effective for synthesizing a wide range of chiral carboxylic acid derivatives, which can then be converted to the corresponding amino acids.

Table 1: Comparison of Chiral Auxiliaries for Asymmetric α-Alkylation

| Chiral Auxiliary | Typical Precursor | Key Reaction | Stereochemical Control | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| Schöllkopf's Bis-lactim Ether | (S)-Valine | Alkylation of lithiated pyrazine | Steric shielding by the isopropyl group | >95% |

| Evans Oxazolidinone | (S)-Valinol | Alkylation of boron or lithium enolate | Chelation control and steric hindrance | >98% |

Enantioselective catalysis offers a more atom-economical approach to chiral synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiopure product. For the synthesis of α,α-disubstituted amino acids, phase-transfer catalysis is a prominent method. In this approach, a glycine Schiff base ester is alkylated using a methylating agent in the presence of a chiral phase-transfer catalyst, such as a derivative of cinchonidinium bromide. The catalyst forms a chiral ion pair with the enolate of the Schiff base, creating a chiral environment that directs the alkylation to one face of the enolate, resulting in an enantiomerically enriched product.

Another powerful catalytic method is the asymmetric hydrogenation of a dehydroamino acid precursor. researchgate.net A prochiral α-acetamidoacrylate derivative can be synthesized and then subjected to hydrogenation using a chiral transition-metal catalyst, such as a rhodium complex with a chiral diphosphine ligand (e.g., DuPhos). researchgate.net This reaction can produce the target amino acid with very high enantiomeric excess (e.e.).

Table 2: Enantioselective Catalytic Strategies

| Catalytic Method | Substrate Type | Catalyst Example | Key Transformation | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Phase-Transfer Catalysis | Glycine Schiff Base Ester | Chiral Quaternary Ammonium (B1175870) Salt | Asymmetric Alkylation | 90-99% |

| Asymmetric Hydrogenation | Dehydroamino Acid | Rhodium-DuPhos Complex | Reduction of C=C bond | >99% researchgate.net |

This strategy begins with a readily available chiral molecule, often from the "chiral pool" of natural products, and uses its inherent stereochemistry to control the formation of new stereocenters. Garner's aldehyde, derived from D-serine, is a versatile precursor for this purpose. elsevierpure.com Its aldehyde group can be reacted with a variety of nucleophiles in a diastereoselective manner. For the synthesis of this compound, a Wittig-type reaction or addition of an organometallic reagent could be employed to introduce the methyl group and set the quaternary stereocenter, with the existing stereocenter of the Garner's aldehyde derivative directing the outcome. Subsequent chemical manipulations would then reveal the amino and carboxylic acid functionalities.

Chemical Modifications of Related Amino Acid Scaffolds

An alternative to de novo synthesis is the modification of existing amino acids. This approach can be more direct if a suitable starting material is available.

The target molecule can be viewed as an α-methylated derivative of O-methylserine. Therefore, a logical synthetic route starts with either L- or D-serine. The hydroxyl group of serine is first protected, then methylated to form an O-methylserine derivative. medchemexpress.commedchemexpress.com The key subsequent step is the introduction of the α-methyl group. This requires the formation of a stereochemically defined enolate at the α-position, which is then trapped with a methylating agent.

The use of nickel(II) complexes of Schiff bases derived from amino acids provides a powerful method for such transformations. nih.gov A Ni(II) complex of an O-methylserine Schiff base can be treated with a strong base to generate a nucleophilic center at the α-carbon, which can then be alkylated with methyl iodide. The rigid, planar structure of the complex can provide high stereocontrol during the alkylation step. nih.gov Subsequent decomposition of the complex under acidic conditions liberates the desired this compound. nih.gov

The creation of the α-quaternary carbon is the central challenge in synthesizing this compound from a simpler amino acid precursor. The direct α-methylation of an O-methylserine derivative is a primary strategy.

One common method involves converting the protected O-methylserine into a derivative with an activated α-position, such as an oxazinone or a related heterocycle. These cyclic structures constrain the conformation and enhance the acidity of the α-proton, facilitating enolate formation. Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by the addition of methyl iodide can install the methyl group. The diastereoselectivity of this methylation is often controlled by the steric bias imposed by the heterocyclic ring and its substituents.

Table 3: Alpha-Methylation Methods for Amino Acid Derivatives

| Method | Starting Material | Reagents | Key Intermediate | Outcome |

|---|---|---|---|---|

| Enolate Alkylation | Protected O-Methylserine | 1. LDA or KHMDS2. CH₃I | Chiral enolate | Quaternary center formation with variable diastereoselectivity |

| Ni(II) Complex Alkylation | Ni(II) complex of O-Methylserine Schiff Base | 1. Base (e.g., t-BuOK)2. CH₃I | Planar Ni(II)-enolate complex | High diastereoselectivity due to complex rigidity nih.gov |

O-Methylation Reactions for Alkoxy Group Introduction

The introduction of the methoxy (B1213986) group in this compound is a critical step that transforms its precursor, 2-amino-3-hydroxy-2-methylpropanoic acid. This transformation is achieved through an O-methylation reaction, which must be selective for the hydroxyl group to avoid undesired methylation of the amino group. The choice of methylating agent and reaction conditions is paramount for achieving high yield and purity.

A common strategy for selective O-methylation involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent. Care must be taken as the amino group is also nucleophilic. However, by protecting the amino group beforehand or by carefully selecting a base that is strong enough to deprotonate the alcohol but not the protected amine, selectivity can be achieved.

Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). Bases such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are often employed to generate the nucleophilic alkoxide. researchgate.net For instance, the reaction of racemic 1,2-amino alcohols with methyl iodide and KHMDS has been shown to proceed chemoselectively, yielding the corresponding O-methylated products. researchgate.net Another approach involves using diazomethane, which is known for selectively methylating carboxylic acids and alcohols without reacting with amine groups, though its use on a large scale is limited due to its explosive and toxic nature. researchgate.net

The table below summarizes common O-methylation methodologies applicable to the synthesis of this compound from its hydroxy precursor.

| Methylating Agent | Base/Catalyst | Typical Solvent | Key Considerations |

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | NaH is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group. Requires anhydrous conditions. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | A less hazardous and more cost-effective methylating agent than CH₃I for larger scale synthesis. The base is milder. |

| Methyl Iodide (CH₃I) | Potassium bis(trimethylsilyl)amide (KHMDS) | Tetrahydrofuran (THF) | A strong, sterically hindered base that can provide high chemoselectivity for the hydroxyl group. researchgate.net |

| Diazomethane (CH₂N₂) | None (or mild acid catalyst) | Diethyl ether | Highly selective for hydroxyl and carboxyl groups over amines. researchgate.net However, it is toxic, explosive, and generally not suitable for industrial scale-up. researchgate.net |

Protecting Group Strategies in Multi-Step Synthesis

The multi-step synthesis of this compound necessitates a robust protecting group strategy to ensure chemoselectivity and prevent unwanted side reactions. springernature.com Both the α-amino group and the carboxylic acid functionality must be masked during intermediate steps, such as the O-methylation of the side-chain hydroxyl group. springernature.com

The selection of protecting groups is guided by the principle of orthogonality, which dictates that each protecting group can be removed under specific conditions without affecting the others. iris-biotech.de This allows for the sequential deprotection of functional groups at the desired stage of the synthesis. iris-biotech.de

For the α-amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz). The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA), while the Z group is cleaved by catalytic hydrogenation. researchgate.net For the carboxylic acid group, protection is often achieved by esterification, for example, forming a methyl or benzyl (B1604629) ester. Benzyl esters are advantageous as they can be removed by hydrogenation, often simultaneously with a Z group.

The choice of protecting groups must be compatible with the conditions of the O-methylation reaction. For example, if a strong base like sodium hydride is used for O-methylation, an ester protecting group for the carboxylic acid is suitable, while the amino group should be protected with a group stable to strong bases, such as Boc or Z.

The following table details common protecting groups used in amino acid synthesis.

| Functional Group | Protecting Group | Abbreviation | Introduction Method | Deprotection Conditions | Stability |

| Amino Group | tert-Butoxycarbonyl | Boc | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., Trifluoroacetic acid - TFA) iris-biotech.de | Stable to base and hydrogenolysis. |

| Amino Group | Benzyloxycarbonyl | Z (or Cbz) | Reaction with benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) | Stable to mildly acidic and basic conditions. |

| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Reaction with Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) iris-biotech.de | Stable to acid and hydrogenolysis. iris-biotech.de |

| Carboxyl Group | Methyl Ester | -OMe | Fischer esterification (Methanol/HCl) | Saponification (e.g., NaOH), then acidification | Stable to acid and hydrogenolysis. |

| Carboxyl Group | Benzyl Ester | -OBn | Reaction with benzyl alcohol and an acid catalyst | Catalytic Hydrogenation (H₂/Pd) | Stable to acid and base. |

| Carboxyl Group | tert-Butyl Ester | -OtBu | Reaction with isobutylene (B52900) and an acid catalyst | Strong acids (e.g., Trifluoroacetic acid - TFA) iris-biotech.de | Stable to base and hydrogenolysis. iris-biotech.de |

Industrial and Laboratory Scale-Up Considerations for Research Material Production

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale for research material production introduces a distinct set of challenges and considerations. The primary goals of scale-up are to ensure safety, cost-effectiveness, process robustness, and consistent product quality.

Reagent and Solvent Selection: On an industrial scale, the cost, availability, and safety of all materials are critically important. Highly toxic or explosive reagents like diazomethane, while useful in the lab, are generally avoided. researchgate.net Safer and more economical alternatives, such as dimethyl sulfate, are preferred for methylation. Solvents are chosen based on factors including reaction performance, cost, environmental impact, and ease of removal and recovery. For example, substituting chlorinated solvents like dichloromethane (B109758) (DCM) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a common goal in industrial processes. nih.gov

Process Safety and Control: Reactions that are easily managed in small flasks can become hazardous on a large scale. The heat generated (exothermicity) during reactions like O-methylation or the introduction of protecting groups must be carefully controlled using jacketed reactors and appropriate cooling systems to prevent runaway reactions. nih.gov The addition rates of reagents are carefully controlled, and mixing efficiency becomes crucial to ensure uniform reaction conditions and prevent localized "hot spots."

Purification and Isolation: While laboratory-scale synthesis often relies on column chromatography for purification, this method is expensive and inefficient for large quantities. Industrial processes favor crystallization for product isolation and purification whenever possible. Developing a reliable crystallization procedure is a key part of process scale-up, as it can significantly reduce costs and solvent waste.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Methoxy 2 Methylpropanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 2-Amino-3-methoxy-2-methylpropanoic acid, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides comprehensive insights into its covalent framework and spatial arrangement.

A summary of the expected proton and carbon NMR chemical shifts is presented below. These shifts are predicted based on the electronic environment of each nucleus.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This is an interactive table. You can sort the data by clicking on the headers.)

| Atom Position | Nucleus | Predicted Chemical Shift (δ) [ppm] | Multiplicity | J-coupling (Hz) |

| C2-CH₃ | ¹H | ~1.45 | Singlet | N/A |

| O-CH₃ | ¹H | ~3.30 | Singlet | N/A |

| CH₂ | ¹H | ~3.50 (diastereotopic) | Doublet of Doublets | Jgem ≈ 10, Jvic ≈ 4, 6 |

| NH₂ | ¹H | ~2.5-4.0 (broad) | Singlet | N/A |

| COOH | ¹H | ~10.0-12.0 (broad) | Singlet | N/A |

| COOH | ¹³C | ~175 | Singlet | N/A |

| C2 | ¹³C | ~60 | Singlet | N/A |

| CH₂ | ¹³C | ~75 | Singlet | N/A |

| O-CH₃ | ¹³C | ~59 | Singlet | N/A |

| C2-CH₃ | ¹³C | ~22 | Singlet | N/A |

Stereochemical Configuration Assignment via Advanced NMR Techniques

The presence of a chiral center at the C2 position necessitates the use of advanced NMR techniques to determine the absolute or relative stereochemistry. Nuclear Overhauser Effect (NOE) based experiments, such as 1D-NOE or 2D-NOESY/ROESY, are pivotal for this purpose. These experiments detect through-space correlations between protons that are in close proximity.

For a specific enantiomer, irradiating the C2-methyl protons (~1.45 ppm) would be expected to show an NOE correlation to one of the diastereotopic protons of the CH₂ group (~3.50 ppm) and potentially to the amino protons. The specific pattern and intensity of these NOE cross-peaks would allow for the assignment of the relative configuration of substituents around the chiral center.

Conformational Analysis and Dynamics in Solution through Multi-Dimensional NMR

The conformational preferences of this compound in solution are governed by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding. Multi-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivities and provide conformational insights.

HSQC: This experiment correlates directly bonded ¹H and ¹³C nuclei, confirming the assignments made in the 1D spectra.

HMBC: This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. Key expected HMBC correlations for conformational analysis would include:

Correlation between the C2-methyl protons and the C2, C1 (COOH), and C3 carbons.

Correlation between the O-methyl protons and the C3 carbon.

Correlations between the CH₂ protons and the C2 and O-methyl carbons.

The magnitudes of vicinal proton-proton coupling constants (³JHH) for the CH₂ group can also provide information about the dihedral angle and thus the preferred rotamers around the C2-C3 bond.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers detailed structural information through the analysis of its fragmentation patterns.

Fragmentation Pathway Elucidation and Mechanistic Insights

Under electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), this compound is expected to undergo characteristic fragmentation. The presence of the amino, carboxylic acid, and methoxy (B1213986) groups will dictate the primary fragmentation pathways.

A plausible fragmentation pathway would involve initial loss of common neutral molecules or radicals:

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation for carboxylic acids.

Loss of methoxy group: Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a characteristic fragmentation for amines. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragments (Note: This is an interactive table. You can sort the data by clicking on the headers.)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 133 | [M]⁺ | - |

| 88 | [M - COOH]⁺ | Carboxyl radical |

| 102 | [M - OCH₃]⁺ | Methoxy radical |

| 74 | [M - COOH - CH₂]⁺ | Carboxyl radical and methylene |

| 59 | [CH₃O=CH₂]⁺ | - |

Isotopic Labelling for Structural and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms during fragmentation and to confirm proposed mechanistic pathways. nih.govnih.gov For this compound, several labeling strategies could be employed:

¹³C-labeling: Synthesizing the molecule with a ¹³C label at the carboxyl carbon would result in a 1 Da shift for all fragments containing this carbon. This would definitively confirm which fragments arise from decarboxylation.

Deuterium (B1214612) labeling: Replacing the protons of the O-methyl group with deuterium would result in a 3 Da shift for fragments containing this group, helping to track its presence in the fragmentation cascade. Labeling the amino protons with deuterium would help identify fragments containing the nitrogen atom. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov Obtaining a single crystal of sufficient quality is a prerequisite for this technique.

If a suitable crystal of this compound were obtained, X-ray diffraction analysis would provide:

Unambiguous determination of the molecular structure: Bond lengths, bond angles, and torsion angles would be determined with high precision.

Absolute stereochemistry: For a chiral crystal, the absolute configuration of the C2 stereocenter could be determined.

Intermolecular interactions: The crystal packing would reveal details about hydrogen bonding (e.g., between the carboxylic acid and amino groups of adjacent molecules) and other non-covalent interactions that stabilize the crystal lattice.

This solid-state information is complementary to the solution-state data from NMR and provides a complete picture of the molecule's structural characteristics.

Chiroptical Spectroscopy for Enantiomeric Analysis

Chiroptical spectroscopy encompasses a set of analytical techniques that probe the interaction of polarized light with chiral molecules. These methods are particularly powerful for determining the stereochemistry of a compound, including its enantiomeric purity and absolute configuration. For a chiral molecule like this compound, which possesses a stereogenic center at the α-carbon, chiroptical techniques such as Circular Dichroism (CD) spectroscopy and optical rotation are indispensable for its complete structural characterization.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.gov Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in distinct CD spectra. The CD signal, measured as the difference in absorbance (ΔA = AL - AR), is directly proportional to the concentration of the chiral substance, the path length, and the molar circular dichroism (Δε). nih.gov

This technique is highly sensitive to the three-dimensional structure of a molecule and can be used to determine the enantiomeric excess (ee) of a sample. A pure enantiomer will exhibit a characteristic CD spectrum, while its mirror image will show a spectrum of equal magnitude but opposite sign. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent as the signals from the two enantiomers cancel each other out. libretexts.org Therefore, the magnitude of the CD signal at a specific wavelength can be correlated with the enantiomeric composition of a mixture. nih.gov

Disclaimer: The following data table presents illustrative CD spectral data for a generic amino acid to demonstrate the principle of enantiomeric purity assessment. This data does not represent this compound.

Illustrative CD Data for Enantiomeric Purity Assessment

| Enantiomeric Composition | Wavelength of Maxima (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| Pure (S)-Enantiomer | 210 | +15,000 |

| Pure (R)-Enantiomer | 210 | -15,000 |

| Racemic Mixture (50% S, 50% R) | 210 | 0 |

| 75% (S), 25% (R) Mixture | 210 | +7,500 |

This illustrative table demonstrates how the molar ellipticity at a given wavelength changes with the enantiomeric composition, providing a basis for quantifying the enantiomeric purity of a sample.

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated when it passes through a solution of a chiral compound. masterorganicchemistry.com The direction and magnitude of this rotation are characteristic of the specific enantiomer. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while the other will rotate it to the left (levorotatory, (-)) by an equal amount. libretexts.org

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample cell (l). masterorganicchemistry.com The specific rotation is a physical constant for a pure enantiomer under defined conditions (e.g., temperature and wavelength of light, often the sodium D-line at 589 nm). libretexts.org By comparing the experimentally measured specific rotation of a sample to the known specific rotation of a pure enantiomer, the absolute configuration (R or S) of the molecule can be assigned.

Currently, there is no published experimental data on the specific rotation of the enantiomers of this compound. However, the principle of using optical rotation for stereochemical assignment is a fundamental concept in stereochemistry. rsc.org

Disclaimer: The following data table provides hypothetical specific rotation values to illustrate how this property is used for stereochemical assignment. This data does not represent this compound.

Hypothetical Optical Rotation Data for Stereochemical Assignment

| Enantiomer | Configuration | Specific Rotation [α]D20 |

| Enantiomer A | (S) | +25.5° |

| Enantiomer B | (R) | -25.5° |

In a hypothetical scenario, if a synthesized sample of this compound exhibits a positive specific rotation, it could be assigned the (S)-configuration based on the data in this illustrative table. Conversely, a negative rotation would indicate the (R)-configuration.

Computational and Theoretical Investigations of 2 Amino 3 Methoxy 2 Methylpropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine molecular properties. For a modified amino acid such as 2-amino-3-methoxy-2-methylpropanoic acid, these calculations can elucidate the effects of the α-methyl and methoxy (B1213986) groups on its geometry and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations typically focus on optimizing the molecular geometry to find the most stable arrangement of atoms and then computing various electronic descriptors. semanticscholar.org

For this compound, DFT studies using functionals like B3LYP with a basis set such as 6-31G(d,p) would be standard. semanticscholar.orgresearchgate.net Such studies can determine key electronic properties that govern the molecule's stability and reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this amino acid, the carboxyl group's oxygen atoms would show a negative potential (red/yellow), while the amino group's hydrogens would exhibit a positive potential (blue), indicating sites for potential intermolecular interactions like hydrogen bonding.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: The following data is illustrative, based on typical values for similar amino acids, and serves to demonstrate the output of DFT calculations.)

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -475.123 | Represents the total electronic energy of the molecule at its optimized geometry. |

| HOMO Energy (eV) | -9.85 | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy (eV) | 0.55 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. researchgate.net |

| HOMO-LUMO Gap (eV) | 10.40 | Indicates chemical stability and reactivity. nih.gov |

| Dipole Moment (Debye) | 2.8 | Measures the overall polarity of the molecule. researchgate.net |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. nih.govresearchgate.net These methods can be more computationally intensive than DFT but are valuable for providing benchmark data. For this compound, ab initio calculations can be used to predict a range of molecular properties, including ionization potential, electron affinity, and polarizability. researchgate.net Comparing results from different levels of theory (e.g., HF, MP2, and DFT) can provide a more comprehensive understanding of the molecule's properties and validate the computational approaches used. researchgate.net

The presence of an α-methyl group significantly restricts the conformational freedom of the peptide backbone compared to its non-methylated counterpart. nih.govenamine.net This restriction limits the accessible values of the dihedral angles (phi, ψ), favoring specific secondary structures like helices. nih.gov A conformational analysis of this compound would involve systematically rotating the single bonds to map out the potential energy surface.

Quantum chemical calculations can be used to find the energy minima on this surface, which correspond to stable conformers. researchgate.net For each stable conformer, the geometry is optimized, and the relative energy is calculated. This analysis reveals the most likely shapes the molecule will adopt. The introduction of the methoxy group adds another layer of complexity, as its interaction with the amino and carboxyl groups can further influence conformational preferences through intramolecular hydrogen bonding or steric hindrance.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. nih.gov

MD simulations are particularly useful for investigating how a solvent, such as water, affects the conformation of a molecule. nih.gov For this compound, simulations in an explicit water model would reveal how water molecules form hydrogen bonds with the polar amino and carboxyl groups. These interactions can stabilize certain conformations over others. For instance, simulations might show that in an aqueous solution, the molecule adopts a conformation that maximizes its exposure of polar groups to the solvent while shielding hydrophobic parts, like the methyl group. Studies on similar N-methylated peptides have shown that solvent interactions with the peptide backbone can induce specific structures, such as β-strands. researchgate.net

In a condensed phase, molecules of this compound will interact with each other. As an amino acid, it exists as a zwitterion, with a positively charged ammonium (B1175870) group and a negatively charged carboxylate group. msu.edu This dual charge leads to strong intermolecular electrostatic interactions, including hydrogen bonds. MD simulations of a concentrated solution can be used to analyze the nature and strength of these interactions. By calculating the radial distribution function, one can determine the average distance and arrangement of neighboring molecules. These simulations can quantify the hydrogen bonding network and other van der Waals interactions that dictate the physical properties of the substance in its solid or liquid state. semanticscholar.org

Prediction and Interpretation of Spectroscopic Parameters

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. These predictions are vital for interpreting experimental spectra and confirming molecular structures. For this compound, computational models can forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational software can estimate the chemical shifts (δ) for the 1H and 13C nuclei within the molecule. These predictions are based on calculating the magnetic shielding tensors for each atom in its optimized geometric structure. The predicted shifts are a fundamental tool for assigning signals in experimentally obtained NMR spectra. While specific, peer-reviewed computational studies on this exact molecule are not widely published, the methodology is standard. The expected chemical shifts are influenced by the electronic environment of each nucleus, which is dictated by the molecule's conformation and the electronegativity of nearby atoms like oxygen and nitrogen.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. Each peak in a predicted IR spectrum corresponds to a specific vibrational mode, such as stretching, bending, or rocking of the chemical bonds. For this compound, key predicted vibrational frequencies would include:

O-H stretch: From the carboxylic acid group, typically appearing as a broad band.

N-H stretch: From the amine group.

C=O stretch: From the carbonyl in the carboxylic acid group.

C-H stretch: From the methyl and methoxy groups.

C-O stretch: From the ether and carboxylic acid functionalities.

These theoretical predictions help in the detailed assignment of bands in an experimental IR spectrum, confirming the presence of specific functional groups.

Table 1: Predicted Spectroscopic Data for this compound Note: The following data are illustrative examples based on typical computational outputs for similar structures. Precise values would require a dedicated DFT study.

| Parameter | Predicted Value Range | Associated Functional Group |

|---|---|---|

| 1H NMR Chemical Shift (δ) | ~1.3-1.5 ppm | C-CH3 (methyl) |

| 1H NMR Chemical Shift (δ) | ~3.3-3.5 ppm | O-CH3 (methoxy) |

| 13C NMR Chemical Shift (δ) | ~175-180 ppm | C=O (carboxyl) |

| IR Frequency (ν) | ~1700-1725 cm-1 | C=O Stretch |

| IR Frequency (ν) | ~3000-3300 cm-1 | N-H Stretch |

Structure-Property Relationship Studies (Excluding Biological Efficacy/Toxicity)

Computational studies can elucidate the relationship between the three-dimensional structure of this compound and its physicochemical properties. By performing calculations on the molecule's optimized geometry, researchers can determine various electronic and structural parameters.

Electronic Properties: Once the geometry is optimized, a range of electronic properties can be calculated. These include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It identifies electron-rich regions (typically around the oxygen and nitrogen atoms), which are susceptible to electrophilic attack, and electron-poor regions (around the acidic proton), which are prone to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

These computational insights into the structure-property relationships of this compound are foundational for predicting its behavior in chemical reactions and its physical characteristics, independent of any biological context. For instance, a computational analysis using DFT has been noted in the context of comparing nucleophilic substitution versus elimination reactions for related compounds. evitachem.com

Table 2: Calculated Structural and Electronic Properties for this compound Note: These values are representative and would be determined through specific computational chemistry modeling.

| Property | Typical Calculated Value/Descriptor | Significance |

|---|---|---|

| Molecular Formula | C5H11NO3 | Defines the elemental composition. |

| Dipole Moment | Calculated in Debye (D) | Indicates molecular polarity and influences solubility. |

| HOMO-LUMO Gap | Calculated in electron volts (eV) | Relates to chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Color-coded map | Identifies sites for potential intermolecular interactions. |

Biochemical Pathways and Non Clinical Biological Contexts of 2 Amino 3 Methoxy 2 Methylpropanoic Acid

Role as a Non-Proteinogenic Amino Acid in Model Biological Systems

2-Amino-3-methoxy-2-methylpropanoic acid is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids naturally incorporated into proteins during ribosomal translation. Its structure, featuring a methyl group at the alpha-carbon, introduces significant steric hindrance. This characteristic is of considerable interest in the design of synthetic peptides and other biologically active molecules.

In the context of model biological systems, its primary role is not as a direct participant in metabolic pathways but rather as a synthetic building block. The introduction of such unnatural amino acids is a key strategy in medicinal chemistry to create peptides with enhanced properties. These properties can include increased metabolic stability and improved membrane permeability, which are crucial for the development of drug-like cyclic peptides. google.com The steric bulk of the α,α-disubstituted amino acid can influence the conformation of peptide backbones, leading to more predictable and stable three-dimensional structures.

Enzymatic Transformations and Metabolic Pathways (In Vitro Studies)

In vitro studies provide a controlled environment to understand the interaction of synthetic compounds with biological molecules like enzymes.

Currently, detailed kinetic studies on the interaction of this compound with specific amino acid modifying enzymes are not extensively documented in publicly available literature. However, the structural nature of this α,α-disubstituted amino acid suggests that it would likely be a poor substrate for many enzymes that typically modify standard amino acids. The steric hindrance imposed by the two substituents on the alpha-carbon (a methyl group and an amino group) would prevent it from fitting into the active sites of many enzymes involved in amino acid metabolism, such as transaminases or decarboxylases.

While specific studies focusing on this compound as an enzyme inhibitor are not widely reported, α,α-disubstituted amino acids, in general, are investigated as potential enzyme inhibitors. Their rigid structures can mimic the transition state of an enzymatic reaction, leading to competitive inhibition. The mechanism would likely involve the amino acid binding to the enzyme's active site, preventing the natural substrate from binding, but not undergoing a catalytic reaction itself due to its structural stability.

Incorporation into Peptidomimetics for Structural Biology and Chemical Biology Research

The most significant application of this compound is in the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties like stability and bioavailability.

The incorporation of this sterically hindered amino acid is a strategy to create peptide compounds with specific, stable conformations. google.com The presence of the α-methyl group restricts the conformational freedom of the peptide backbone, which is a valuable tool in structural biology for studying protein-protein interactions or designing receptor-specific ligands.

A key challenge in synthesizing peptides containing such sterically demanding residues is the formation of the peptide bond itself. Researchers have developed methods to efficiently incorporate these amino acids. One such method involves using an N-unsubstituted-α,α-disubstituted amino acid with its amino group protected by an electron-withdrawing group. google.comgoogle.com This increases the reactivity of the carboxyl group, facilitating its linkage to another amino acid. google.com

Below is a table summarizing the properties and applications of this compound in peptidomimetic research:

| Property/Application | Description |

| IUPAC Name | This compound |

| Common Abbreviation | H-(Me)Ser(Me)-OH |

| Key Structural Feature | α,α-disubstitution (methyl and amino groups on the α-carbon) |

| Primary Role in Research | Building block for peptidomimetics |

| Effect on Peptide Structure | Induces conformational constraints, leading to more stable and predictable secondary structures (e.g., helices, turns). |

| Benefit in Drug Discovery | Can enhance metabolic stability and cell permeability of synthetic peptides. google.com |

| Synthetic Challenge | Steric hindrance makes peptide bond formation difficult. |

| Synthetic Solution | Use of amino-protecting groups (e.g., electron-withdrawing groups) to activate the carboxyl group for coupling. google.comgoogle.com |

Putative Biosynthetic Routes in Natural Product Chemistry

There is currently no evidence in the scientific literature to suggest that this compound is a naturally occurring compound produced through biosynthetic pathways in organisms. Its presence is primarily associated with chemical synthesis for research and development purposes, particularly in the field of medicinal chemistry and peptide science.

Application of 2 Amino 3 Methoxy 2 Methylpropanoic Acid As a Chiral Building Block in Asymmetric Synthesis

Chiral Auxiliary in Asymmetric Organic Reactions

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org After guiding the formation of the desired stereocenter in the substrate, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Prominent examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam, which are widely used in stereoselective alkylations, aldol (B89426) reactions, and cycloadditions. nih.gov These auxiliaries function by creating a chiral environment that sterically or electronically biases the approach of a reactant to one face of the molecule over the other.

While 2-Amino-3-methoxy-2-methylpropanoic acid is a chiral molecule, its primary role is typically that of a chiral building block rather than a chiral auxiliary. A review of scientific literature does not provide specific examples of this compound being employed as a removable chiral auxiliary to direct stereoselective reactions. Its structure is generally incorporated permanently into the target molecule.

Precursor for the Synthesis of Complex Organic Molecules

Chiral amino acids are fundamental starting materials in the synthesis of complex, biologically active molecules due to their rich functionality and inherent chirality. elsevierpure.com They serve as versatile scaffolds for constructing everything from modified peptides to intricate heterocyclic systems.

Alpha-methylated amino acids, a class to which this compound belongs, are non-proteinogenic amino acids where the hydrogen atom on the α-carbon is replaced by a methyl group. This structural modification has profound effects on the conformational properties of peptides and peptidomimetics. The presence of the geminal methyl group restricts the conformational freedom around the peptide bond, often promoting the formation of stable helical secondary structures. This conformational constraint can lead to peptides with enhanced biological activity, increased resistance to enzymatic degradation by proteases, and improved cell permeability.

The incorporation of α-methylated amino acids is a key strategy in medicinal chemistry to design peptides with better therapeutic profiles. Although this compound is structurally suited for this purpose, specific research detailing its incorporation into alpha-methylated peptides and the resulting properties of these peptidomimetics is not extensively available in the current body of scientific literature.

Amino acids are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds such as lactams, piperidines, and pyrrolidines, which are core structures in many pharmaceuticals. rsc.org The synthesis often involves the selective reduction of the carboxylic acid, followed by cyclization reactions. For example, the reduction of an amino acid to an amino alcohol can be followed by intramolecular cyclization to form chiral heterocycles. farmaciajournal.com

The bifunctional nature of this compound makes it a potential starting material for constructing chiral nitrogen-containing heterocycles. However, specific studies detailing its use as a precursor in the synthesis of such heterocyclic compounds are not readily found in peer-reviewed literature.

Ligand Design for Asymmetric Metal-Catalyzed Reactions

Asymmetric metal catalysis is a powerful tool for creating chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The effectiveness of these catalysts hinges on the design of the chiral ligand that coordinates to the metal center. Amino acids and their derivatives are frequently used as chiral ligands because their amino and carboxylate groups can effectively bind to metal ions, creating a well-defined chiral environment around the catalytic center. researchgate.net This chiral pocket then dictates the stereochemical outcome of the catalyzed reaction.

This compound has the necessary functional groups to act as a bidentate ligand for a metal center. Its inherent chirality could, in principle, be used to induce asymmetry in metal-catalyzed reactions. Despite this potential, there is a lack of specific documented research on the design and application of ligands derived from this compound for asymmetric metal-catalyzed reactions.

Stereoselective Synthesis of Advanced Chemical Intermediates

The use of a starting material from the "chiral pool," such as an amino acid, is a cornerstone of stereoselective synthesis. tcichemicals.com This strategy leverages the existing, well-defined stereocenter of the starting material to build more complex chiral molecules, avoiding the need for an asymmetric induction step later in the synthesis. dal.ca This approach is fundamental to the efficient synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. mdpi.com

As an enantiomerically pure α-substituted amino acid, this compound is a suitable candidate to serve as a chiral building block for advanced chemical intermediates. Its functional groups can be chemically modified to build larger, more complex structures while retaining the original stereochemistry. Nevertheless, a survey of the scientific literature does not yield specific examples or detailed research findings on the use of this compound as a starting material for the stereoselective synthesis of advanced chemical intermediates. elsevierpure.com

Derivatization and Functionalization of 2 Amino 3 Methoxy 2 Methylpropanoic Acid for Advanced Research

Synthesis of N-Protected and Carboxyl-Protected Derivatives

To incorporate 2-amino-3-methoxy-2-methylpropanoic acid into peptide sequences or to perform selective reactions on its carboxyl group, the nucleophilic α-amino group must first be masked with a temporary protecting group. nih.gov This strategy prevents uncontrolled polymerization and unwanted side reactions during synthesis. thermofisher.comsb-peptide.com Similarly, protection of the carboxyl group is often necessary to prevent its interference with coupling agents intended to activate another amino acid. sichem.de

N-Protection: The most common α-amino protecting groups used in modern peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. sb-peptide.com The selection between Fmoc and Boc strategies depends on the desired orthogonality and the stability of other functional groups present in the molecule. thermofisher.com

Fmoc Protection: this compound can be reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base like sodium carbonate to yield the N-Fmoc protected derivative.

Boc Protection: The N-Boc derivative can be synthesized by treating the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.

Carboxyl-Protection: The carboxylic acid moiety can be converted into an ester to prevent its participation in undesired reactions. sichem.de The choice of ester influences the conditions required for its eventual removal.

Methyl (Me) and Ethyl (Et) Esters: These are common protecting groups prepared by reacting the amino acid in methanol (B129727) or ethanol (B145695) in the presence of a catalyst like thionyl chloride or trimethylchlorosilane (TMSCl). acs.org A facile method involves stirring the amino acid with TMSCl in methanol at room temperature. acs.org

tert-Butyl (tBu) Esters: These esters are stable to a wide range of conditions but can be cleaved with strong acids like trifluoroacetic acid (TFA).

Benzyl (B1604629) (Bzl) Esters: These are removed by catalytic hydrogenation, offering an orthogonal deprotection strategy.

Resin Attachment: For solid-phase peptide synthesis (SPPS), the carboxyl group is anchored to a resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group. ckisotopes.com

Table 1: Common Protecting Groups for this compound

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |

|---|---|---|---|---|

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., 20% Piperidine in DMF) | Acid-labile groups (Boc, tBu) |

| α-Amino | tert-Butyloxycarbonyl | Boc | Moderate to strong acid (e.g., TFA) | Base-labile groups (Fmoc) |

| Carboxyl | Methyl/Ethyl Ester | -Me / -Et | Saponification (e.g., NaOH) or strong acid | Generally robust |

| Carboxyl | tert-Butyl Ester | -tBu | Strong acid (e.g., TFA) | Base-labile and hydrogenolysis-labile groups |

| Carboxyl | Benzyl Ester | -Bzl | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Acid- and base-labile groups |

Esterification and Amidation Reactions for Peptide Coupling Strategies

The formation of a peptide (amide) bond is the central reaction in peptide synthesis. mdpi.com This process involves the activation of the carboxyl group of one amino acid (the C-terminal partner) and its subsequent reaction with the amino group of another (the N-terminal partner). mdpi.com

Esterification for Fragment Condensation: In some strategies, the carboxyl group of N-protected this compound is converted into an active ester. These stable, isolable intermediates can then be used in subsequent coupling reactions. Reagents like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt) are used to form these active esters. isotope.com

Amidation via Coupling Reagents: Direct amidation is most commonly achieved using coupling reagents that form a highly reactive intermediate in situ. mdpi.comisotope.com The N-protected this compound can be coupled to a C-protected amino acid or a growing peptide chain using these reagents.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents, often used with additives like HOBt to improve efficiency and suppress racemization. mdpi.com

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and generate OBt active esters. isotope.com Phosphonium reagents are noted for giving clean reactions without the guanidinylation side-reaction sometimes seen with other reagent types. isotope.com

Aminium/Uronium Salts: HBTU, TBTU, HCTU, and HATU are among the most popular and effective coupling reagents, known for high coupling rates and few side reactions. isotope.com HATU is particularly potent due to the anchimeric assistance provided by the pyridine (B92270) nitrogen of its HOAt leaving group. isotope.com

Table 2: Selected Coupling Reagents for Amidation Reactions

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC | Cost-effective; requires additive (e.g., HOBt) to reduce racemization. mdpi.com |

| Phosphonium Salt | PyBOP | PyBOP | Excellent for hindered couplings; does not cause guanidinylation. isotope.com |

| Aminium/Uronium Salt | HATU | HATU | Highly reactive, especially for difficult couplings; forms OAt esters. isotope.com |

| Aminium/Uronium Salt | HCTU | HCTU | More reactive and soluble than HBTU; cost-effective. |

Introduction of Bioconjugatable Tags and Reporter Groups for Biophysical Studies

Functionalizing this compound with specific tags enables its use in a wide range of biophysical and cell biology applications, such as tracking, imaging, and affinity purification. cpcscientific.comqyaobio.comnovoprotein.com These modifications typically target the N-terminal amino group or the C-terminal carboxyl group.

N-Terminal Labeling: The primary amine is a common site for conjugation.

Biotinylation: Biotin (B1667282) can be attached to the N-terminus to facilitate high-affinity binding to avidin (B1170675) or streptavidin. qyaobio.comthermofisher.com This is often achieved using N-hydroxysuccinimide (NHS) esters of biotin (e.g., NHS-Biotin). To achieve selective labeling at the α-amino group over any lysine (B10760008) ε-amino groups in a peptide, the reaction can be performed at a controlled pH of around 6.5-7.4, which favors the more acidic α-amino group. thermofisher.com

Fluorescent Dye Conjugation: A wide variety of fluorescent dyes can be attached for imaging studies. sb-peptide.comaatbio.com Amine-reactive derivatives of dyes like fluorescein (B123965) (FAM), rhodamine (TAMRA), and coumarins are commercially available, often as NHS esters or isothiocyanates, for direct conjugation to the N-terminus. sb-peptide.comcpcscientific.com

C-Terminal Labeling: While less common for this specific amino acid, the carboxyl group can be modified, often by first coupling it to a linker molecule that contains an orthogonal reactive handle.

Click Chemistry: A powerful and bioorthogonal strategy involves introducing a chemical handle that can undergo a highly specific "click" reaction. sichem.denih.gov For instance, the amino group of this compound could be acylated with a molecule containing an alkyne or azide (B81097) group. This modified amino acid can then be incorporated into a peptide and subsequently labeled with a corresponding azide- or alkyne-functionalized tag (e.g., a fluorescent dye or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govbachem.com

Table 3: Examples of Bioconjugatable Tags and Reporter Groups

| Tag Type | Example | Conjugation Chemistry | Primary Application |

|---|---|---|---|

| Affinity Tag | Biotin | N-terminal acylation with NHS-Biotin. thermofisher.comthermofisher.com | Immobilization, purification, detection (with avidin/streptavidin). qyaobio.com |

| Fluorescent Reporter | Fluorescein (FAM) | N-terminal acylation with FAM-NHS ester. sb-peptide.com | Fluorescence microscopy, flow cytometry, FRET assays. cpcscientific.com |

| Fluorescent Reporter | Rhodamine (TAMRA) | N-terminal acylation with TAMRA-NHS ester. sb-peptide.com | More photostable alternative to fluorescein for imaging. nih.gov |

| Bioorthogonal Handle | Alkyne or Azide | N-terminal acylation with an alkyne/azide-containing acid. | "Click" conjugation to a corresponding tag via CuAAC or SPAAC. sichem.debachem.com |

Development of Isotopic Analogues for Mechanistic and Tracer Studies

Stable isotope labeling is an indispensable tool for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, allowing researchers to trace the metabolic fate of molecules and quantify proteins and peptides without using radioactivity. chempep.comwikipedia.orgnih.gov Isotopic analogues of this compound can be synthesized by incorporating heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). chempep.com

Synthesis of Isotopic Analogues:

¹⁵N-Labeling: A ¹⁵N atom can be introduced by using a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl) during the synthesis of the amino acid backbone.

¹³C-Labeling: ¹³C atoms can be incorporated by starting the synthesis from ¹³C-enriched precursors. rsc.org For example, a synthetic route could employ [¹³C]-methyl iodide to introduce a labeled methyl group.

Deuterium (²H)-Labeling: Deuterium is often used to increase molecular weight for MS-based quantification or to alter metabolic properties (the kinetic isotope effect). acs.org The two methyl groups of this compound are prime targets for deuteration. This can be achieved by using deuterated methylating agents (e.g., CD₃I) during synthesis. researchgate.net Alternatively, late-stage H-D exchange reactions can be used to replace protons with deuterium under specific catalytic conditions, for example, using a palladium catalyst and D₂O. nih.gov

These isotopically labeled analogues serve as ideal internal standards for quantitative MS experiments, as they share identical physicochemical properties with the unlabeled compound but are distinguishable by their mass. innovagen.com In metabolic tracer studies, their incorporation into larger biomolecules can be tracked to elucidate complex biological pathways. nih.govpnas.org

Table 4: Potential Isotopic Labeling Strategies for this compound

| Isotope | Potential Labeling Position(s) | Synthetic Method | Primary Application |

|---|---|---|---|

| ¹⁵N | α-Amino group | Use of ¹⁵N-ammonia or other ¹⁵N source in synthesis. isotope.com | MS-based quantification, NMR structural studies. chempep.com |

| ¹³C | Cα, C-methyl, C-methoxy, Carboxyl | Use of ¹³C-labeled starting materials (e.g., ¹³CH₃I). rsc.org | Metabolic flux analysis, quantitative proteomics (SILAC), NMR. wikipedia.org |

| ²H (D) | C-methyl, Methoxy-methyl | Use of deuterated reagents (e.g., CD₃I, D₂O with catalyst). acs.orgnih.gov | Kinetic isotope effect studies, MS-based internal standards. acs.org |

Analytical Methodologies for the Detection and Quantification of 2 Amino 3 Methoxy 2 Methylpropanoic Acid in Research Matrices

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography stands as a cornerstone for the separation and analysis of amino acids. For a chiral compound like 2-Amino-3-methoxy-2-methylpropanoic acid, chromatographic methods are indispensable for determining not only its chemical purity but also its enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioseparation of amino acids. nih.gov The development of a robust and validated chiral HPLC method for this compound would involve several key steps. The separation can be achieved through two main strategies: indirect separation after derivatization with a chiral derivatizing agent, or direct separation using a chiral stationary phase (CSP).

In the indirect approach, the enantiomers of this compound would be reacted with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral stationary phase. Commonly used CDAs for amino acids include Marfey's reagent (FDAA), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov The choice of CDA can significantly impact the resolution of the diastereomers.

Direct chiral HPLC, on the other hand, employs a column with a CSP. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have shown broad applicability for the enantiomeric resolution of chiral amines and α-amino acid esters. yakhak.org For α-methylated amino acids, Cinchona alkaloid-based and macrocyclic glycopeptide antibiotic (e.g., teicoplanin and ristocetin (B1679390) A) based CSPs have also been successfully utilized. hplc.eu

Method validation would encompass specificity, linearity, range, accuracy, precision, and robustness to ensure the reliability of the analytical results. A typical HPLC setup for such an analysis is detailed in the table below.

| Parameter | Specification |

| Column | Chiral Stationary Phase (e.g., Chiralpak IA, Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (for normal phase) or Acetonitrile/Water/Formic acid (for reversed phase) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL |

| Temperature | 25 °C |

| This table represents a typical, hypothetical setup for chiral HPLC analysis and would require optimization for the specific compound. |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another valuable technique for the enantiomeric separation of volatile compounds. researchgate.net For the analysis of amino acids like this compound, derivatization is a mandatory step to increase their volatility and thermal stability. This typically involves a two-step reaction: esterification of the carboxyl group followed by acylation of the amino group.

Following derivatization, the resulting volatile derivatives can be separated on a GC column equipped with a chiral stationary phase. Chirasil-Val®, a polysiloxane-based CSP functionalized with L-valine-tert-butylamide, is a well-established phase for the enantioseparation of derivatized amino acids. researchgate.netnih.gov The high resolution offered by capillary GC columns makes this technique particularly suitable for determining the enantiomeric ratio with high sensitivity. researchgate.net

| Derivatization Step | Reagent Example |

| Esterification | Methanolic HCl or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) or Heptafluorobutyl chloroformate |

| This table outlines common derivatization reagents for GC analysis of amino acids. |

Electrophoretic Techniques for Separation and Analysis

Electrophoresis separates molecules based on their migration in an electric field, which is dependent on their charge-to-size ratio. juniata.edu For amino acids, their net charge is pH-dependent due to the presence of ionizable amino and carboxyl groups. This principle can be exploited for their separation. juniata.edu

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of amino acids. In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). The sample is introduced at one end, and a high voltage is applied across the capillary. Positively charged molecules will move towards the cathode, while negatively charged molecules will move towards the anode. youtube.com Neutral molecules will move with the electroosmotic flow. By adjusting the pH of the BGE, the charge of this compound can be manipulated to achieve separation from other components in a mixture. juniata.edu

For enantiomeric separation, a chiral selector can be added to the BGE. Cyclodextrins are commonly used chiral selectors in CE that form transient inclusion complexes with the enantiomers, leading to different electrophoretic mobilities and thus, separation.

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical power, providing both separation and identification of components in complex mixtures. longdom.orgnumberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. longdom.org This is particularly advantageous for analyzing samples where this compound is present at low concentrations or in a complex matrix. uts.edu.au The mass spectrometer can provide molecular weight information and fragmentation patterns, confirming the identity of the compound. actascientific.com

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection capabilities of MS. ajpaonline.comresearchgate.net For the analysis of this compound, this technique would provide definitive identification of the derivatized compound based on its mass spectrum, in addition to its retention time. researchgate.net Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for trace analysis. researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the specificity of MS detection. longdom.org This technique is particularly well-suited for the analysis of small quantities of charged biomolecules like amino acids. longdom.orgactascientific.com The coupling of CE and MS provides a powerful tool for the analysis of complex biological samples. numberanalytics.com

| Hyphenated Technique | Separation Principle | Detection Principle | Key Advantage |

| LC-MS | Differential partitioning between mobile and stationary phases | Mass-to-charge ratio | Applicable to a wide range of polar and non-polar compounds |

| GC-MS | Differential partitioning between mobile and stationary gas phases | Mass-to-charge ratio | High resolution and sensitivity for volatile compounds |

| CE-MS | Differential migration in an electric field | Mass-to-charge ratio | High separation efficiency and low sample consumption |

| This interactive table summarizes the key features of advanced hyphenated techniques for amino acid analysis. |

Future Research Directions and Emerging Paradigms for 2 Amino 3 Methoxy 2 Methylpropanoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of α-methylated amino acids like 2-Amino-3-methoxy-2-methylpropanoic acid presents unique challenges, including the stereospecific construction of a quaternary α-carbon. nih.gov Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Current methodologies for creating α-methylated amino acids often rely on multi-step procedures. iris-biotech.de One promising area of future research is the development of novel catalytic systems that can achieve stereospecific methylation with high yields. This includes exploring advanced organocatalysis, phase-transfer catalysis, and biocatalytic approaches using engineered enzymes. rsc.org A key goal is to minimize the use of hazardous reagents and reduce the number of synthetic steps, aligning with the principles of green chemistry. rsc.org For instance, developing methods that utilize sustainable and cost-effective methylating agents, such as dimethyl carbonate (DMC), could offer a practical and eco-friendly alternative to traditional procedures. rsc.org The stereospecific synthesis of α-methyl-L-tryptophan has been achieved by methylating the enolate of a cis-2,5-disubstituted imidazolidin-4-one (B167674) derivative, a strategy that could be adapted for this compound. nih.gov

Potential Synthetic Strategies for Investigation

| Synthetic Approach | Description | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Asymmetric Phase-Transfer Catalysis | Alkylation of a Schiff base precursor using a chiral phase-transfer catalyst to control stereochemistry at the α-carbon. | High stereoselectivity, operational simplicity, and scalability. | General applicability for α-alkylated amino acids. |

| Enzymatic Resolution/Deracemization | Using enzymes like aminoacylases or lipases to either resolve a racemic mixture or convert an undesired enantiomer into the desired one. | Excellent enantioselectivity and mild reaction conditions. | Chemo-enzymic methods are established for optically active α,α-disubstituted α-amino acids. acs.org |

| Chiral Auxiliary-Mediated Synthesis | Temporarily attaching a chiral auxiliary to a glycine (B1666218) or alanine (B10760859) precursor to direct stereoselective methylation. | Well-established and reliable for achieving high optical purity. The (2S,4S)-4-methyl-2-phenyloxazolidin-5-one scaffold is a popular platform. iris-biotech.de | A common strategy for producing various protected α-methyl amino acids. iris-biotech.de |

| Sustainable Methylation | Employing green reagents like dimethyl carbonate (DMC) in an acid-assisted system for methylation reactions. | Eco-friendly, cost-effective, and can avoid racemization. rsc.org | A novel method for O-methylation and other modifications of amino acids has been developed. rsc.org |

Integration into Expanded Genetic Code Research and Synthetic Biology Applications

The incorporation of non-canonical amino acids (ncAAs) into proteins is a cornerstone of synthetic biology, enabling the creation of proteins with novel or enhanced functions. numberanalytics.comresearchgate.net this compound represents a compelling candidate for integration into the genetic code. Future research will focus on engineering the cellular machinery required for its site-specific incorporation into polypeptides.